4-Bromo-3-fluoroindole
Description
Significance of Halogenated Indoles in Contemporary Organic Synthesis and Medicinal Chemistry Contexts
Halogenated indoles are crucial building blocks in modern organic synthesis and are integral to the development of new therapeutic agents. acs.org The introduction of halogen atoms into the indole (B1671886) structure can significantly alter its electronic properties, lipophilicity, and metabolic stability. researchgate.net For instance, fluorinated indole derivatives have attracted considerable attention from medicinal chemists due to the unique properties of the fluorine atom, which can enhance metabolic stability and binding affinity to biological targets. researchgate.netthieme-connect.com
In organic synthesis, the halogen atoms on the indole ring serve as versatile handles for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. acs.org This has led to the development of efficient synthetic methods for creating diverse libraries of indole derivatives for drug discovery and materials science. rsc.orgorganic-chemistry.org The presence of both a bromine and a fluorine atom, as in 4-bromo-3-fluoroindole, offers orthogonal reactivity, further expanding its synthetic utility.
Halogenated indoles are also found in nature and are present in a range of biologically active compounds. rsc.org For example, certain chlorinated indole nucleosides exhibit potent antiviral activity. rsc.org The diverse biological activities associated with halogenated indoles underscore their importance in the quest for new medicines. acs.org
Rationale for Focused Academic Research on this compound
The specific substitution pattern of this compound provides a strong rationale for dedicated academic investigation. The presence of a fluorine atom at the 3-position is of particular interest. Direct methods for the synthesis of 3-fluoroindoles have been a subject of research, highlighting the value of this specific substitution. thieme-connect.com The fluorine atom at this position can significantly impact the molecule's conformation and electronic properties, potentially leading to novel biological activities.
The bromine atom at the 4-position further enhances the potential of this compound. Bromoindoles are widely used as intermediates in the synthesis of complex natural products and pharmaceuticals through various coupling reactions. researchgate.net The combination of a 3-fluoro and a 4-bromo substituent on the indole ring suggests that this compound could serve as a unique and versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry. The interplay between the electron-withdrawing nature of the halogens and their positions on the indole ring is expected to confer distinct chemical reactivity and biological specificity, making it a compelling target for further research.
Physicochemical Properties of this compound (Estimated)
| Property | Estimated Value |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Research Findings on Related Halogenated Indoles
| Compound/Class | Research Focus | Key Findings |
| 3-Fluoroindoles | Synthesis and Reactivity | Development of direct methods for C-H fluorination of indoles. thieme-connect.com |
| Halogenated Indoles | Medicinal Chemistry | Halogenated indoles are key structural motifs in many bioactive natural products and drugs. nih.gov |
| Bromoindoles | Organic Synthesis | Serve as versatile precursors for the synthesis of complex indole alkaloids and other functionalized indoles via cross-coupling reactions. researchgate.net |
| Fluorinated Indoles | Drug Discovery | Incorporation of fluorine can improve metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFFOMXCMHIBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Chemistry and Functionalization of 4 Bromo 3 Fluoroindole
Regioselective C-H Functionalization of the Indole (B1671886) Nucleus
The direct functionalization of carbon-hydrogen (C-H) bonds on the indole nucleus represents an atom-economical and efficient strategy for molecular diversification. The indole ring possesses multiple C-H bonds with different reactivities. The pyrrole (B145914) core (C2 and C3 positions) is inherently more electron-rich and typically more reactive towards electrophilic substitution. In contrast, functionalizing the less reactive C-H bonds on the benzenoid ring (C4, C5, C6, and C7) in a site-selective manner is a significant synthetic challenge. chim.itnih.gov
Achieving regioselectivity at the C4 position, which is pertinent to the 4-bromo-3-fluoroindole scaffold, often necessitates the use of a directing group. This strategy involves temporarily installing a functional group, typically at the N1 or C3 position, that coordinates to a transition metal catalyst and directs it to a specific C-H bond. nih.govresearchgate.net
Research in this area has established several key approaches:
Directing Group Strategy: The installation of directing groups on the indole nitrogen or at the C3-position has been shown to enable C-H functionalization at various positions of the benzene (B151609) core. For instance, a pivaloyl group at the C3 position can direct palladium catalysts to achieve C4 and C5 arylation. nih.gov Similarly, other directing groups, including those based on phosphorus, can selectively direct functionalization to the C4, C6, or C7 positions depending on the catalyst system employed (palladium or copper). nih.gov
Catalyst Control: The choice of transition metal is crucial. Rhodium(III)-catalyzed C-H activation, often assisted by a weakly coordinating group, has been developed for C4-alkylation and other functionalizations of the indole ring. researchgate.net
Innate Reactivity: While challenging, achieving functionalization based on the intrinsic electronic properties of the indole nucleus is also a subject of study. The subtle differences in the reactivity of the C4 through C7 C-H bonds make this approach difficult without a directing group. chim.itnih.gov
These strategies underscore the complexity of controlling regioselectivity on the indole core. While these methods have not been specifically documented for this compound, they form the foundation for potential future synthetic routes to functionalize its indole nucleus beyond the installed halogen atoms.
C3-Functionalization Strategies, including Alkylation
The C3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution. C3-alkylation of indoles can be achieved through various methods, including metal-free and metal-catalyzed approaches.
A notable metal-free approach involves the Cs₂CO₃/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. This method has been successfully applied to halogenated indoles, including 5-bromo-4-fluoroindole, which was alkylated in a 44% yield. chemrxiv.org The reaction is believed to proceed through a chain process initiated by the oxidation of the alcohol to an aldehyde, followed by condensation onto the indole and subsequent reduction. researchgate.net
This methodology demonstrates broad applicability with various functionalized indoles from C4 to C7 and different hydroxymethyl pyridines and related electron-deficient heterocycles. researchgate.net For instance, the alkylation of 4-bromoindole (B15604) with different pyridyl methyl alcohols has yielded products in the range of 60-81%. chemrxiv.org
| Indole Substrate | Alkylating Agent | Yield (%) |
| 5-Bromo-4-fluoroindole | α-heteroaryl-substituted methyl alcohol | 44 |
| 4-Bromoindole | 6-methyl-2-pyridine methanol | 60 |
| 4-Bromoindole | 4-pyridine methanol | 81 |
| 4-Bromoindole | 2-quinoline methanol | Good |
| 4-Bromoindole | 2-pyrimidine methanol | Good |
| 4-Bromoindole | 2-pyrazine methanol | Excellent |
Other methods for C3-alkylation of the indole core include reactions catalyzed by Brønsted acids like BF₃-OEt₂. nih.govnih.gov These reactions can proceed with a variety of substituted indoles and alkylating agents, such as maleimides, to produce indolylsuccinimides in good to excellent yields. nih.gov
C4-H Halogenation and Hydroxylation using Transient Directing Groups
Site-selective functionalization of the C4 position of the indole ring is challenging but can be achieved using transient directing groups (TDGs). This strategy avoids the need for additional steps to introduce and remove the directing group. researchgate.net
A Pd(II)-catalyzed methodology utilizing glycine (B1666218) as a transient directing group has been developed for the C4-chlorination and bromination of indoles. nih.gov This reaction employs inexpensive and commercially available CuX₂ as the halide source. nih.gov The same TDG strategy has been extended to C4-acetoxylation using acetic acid as the acetate (B1210297) source. nih.gov
Furthermore, a transition-metal-free approach for C4-hydroxylation has been reported. researchgate.netnih.gov This method relies on boron-mediated directed C-H hydroxylation, offering mild reaction conditions and broad functional group compatibility. researchgate.netnih.gov Copper-mediated C4-H sulfonylation of indoles has also been accomplished using a transient directing group strategy, highlighting the versatility of this approach for C4-functionalization. nih.govnih.gov
| Functionalization | Catalyst/Mediator | Directing Group Strategy | Key Features |
| C4-Chlorination/Bromination | Pd(II) | Glycine (Transient) | Uses inexpensive CuX₂ as halide source. nih.gov |
| C4-Acetoxylation | Pd(II) | Glycine (Transient) | Employs acetic acid as the acetate source. nih.gov |
| C4-Hydroxylation | Boron-mediated | N/A (Chelation-assisted) | Transition-metal-free, mild conditions. researchgate.netnih.gov |
| C4-Sulfonylation | Copper-mediated | Transient Directing Group | High atom- and step-economy. nih.gov |
Exploration of C2, C5, C6, and C7 Functionalization Pathways
Functionalization of the benzene portion of the indole core (C4, C5, C6, and C7 positions) is generally more difficult than at the C2 and C3 positions of the pyrrole ring. nih.gov However, various strategies have been developed to access these positions.
C2-Functionalization: While often more inherent, selective C2-functionalization can be achieved. For example, Pd(II)-catalyzed reactions of indole-3-carboxylic acids with aryl iodides can lead to decarboxylation followed by C2-arylation. nih.gov
C5 and C6-Functionalization: Remote functionalization at the C5 and C6 positions can be achieved through various catalytic systems. Metal-free Brønsted acid catalysis has been used for the C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, yielding a range of C6-functionalized indoles with good yields and high regioselectivity. nih.govfrontiersin.org This method is compatible with halogenated indoles. nih.gov Another Brønsted acid-catalyzed approach allows for the C6 functionalization of 2,3-disubstituted indoles with 2,2-diarylacetonitriles. rsc.org
C7-Functionalization: The C7 position can be accessed through the use of directing groups at the N1 position. An N-pivaloyl group, for instance, can direct rhodium catalysts to achieve C7-alkenylation with acrylates and styrenes, or C7-alkylation with α,β-unsaturated ketones. researchgate.net The bulkiness of the directing group is often crucial for high reactivity and C7-selectivity. researchgate.net
| Position | Method | Catalyst/Reagent | Key Features |
| C2 | Decarboxylative Arylation | Pd(II) | Starts from indole-3-carboxylic acids. nih.gov |
| C6 | Friedel-Crafts type reaction | Brønsted acid | Reacts with β,γ-unsaturated α-ketoesters. nih.govfrontiersin.org |
| C6 | Alkylation | Brønsted acid | Utilizes 2,2-diarylacetonitriles. rsc.org |
| C7 | Alkenylation/Alkylation | Rhodium | Requires an N-pivaloyl directing group. researchgate.net |
Heteroatom Functionalization (N-Functionalization)
Modification of the indole nitrogen (N1 position) provides another avenue for structural diversification.
N-Alkylation and N-Arylation Strategies
Standard procedures for N-alkylation involve the use of a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com This method has been used to prepare N-methyl and N-benzyl derivatives of halogenated indoles in high yields. mdpi.com Similarly, N-sulfonylation can be achieved using reagents like tosyl chloride (TsCl) under basic conditions. mdpi.com
N-Fluoroalkylation via Rhodium(II)-Catalyzed Transannulation Approaches
A sophisticated method for introducing fluoroalkyl groups at the indole nitrogen involves a rhodium(II)-catalyzed transannulation reaction. rsc.orgresearchgate.net This process typically starts with the copper(I)-catalyzed cycloaddition of a substituted cyclohexenyl acetylene (B1199291) with an azido(per)fluoroalkane to form a 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazole. rsc.orgresearchgate.net Subsequent rhodium(II)-catalyzed transannulation of this triazole leads to a fused N-(per)fluoroalkyl pyrrole, which is then oxidized to yield the desired N-(per)fluoroalkyl indole. rsc.orgresearchgate.net This transannulation reaction proceeds through the formation of a rhodium carbene intermediate. nih.gov
This approach has been shown to be effective for the synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles from N-perfluoroalkyl-1,2,3-triazoles and terminal alkynes. nih.gov
Chemoenzymatic Transformations of Halogenated Indoles
Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. While specific chemoenzymatic transformations of this compound are not extensively documented, general principles from related halogenated indoles can be inferred.
Enzymes, particularly flavin-dependent halogenases (FDHs), are known to catalyze regioselective halogenation of aromatic compounds, including tryptophan, at various positions. nih.gov These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) to oxidize a halide ion to a hypohalite, which then acts as an electrophilic halogenating agent. nih.gov Such enzymatic reactions can offer high selectivity that is often difficult to achieve with traditional chemical methods. researchgate.net
A chemoenzymatic approach has been employed for the synthesis of halo-substituted 12-epi-fischerindoles. pitt.edu This method combines a Horner-Wadsworth-Emmons (HWE) reaction with the action of a prenyl transferase and an isomerocyclase. pitt.edu
Furthermore, a general chemoenzymatic strategy for fluorination involves an initial enzymatic hydroxylation of an unactivated C-H bond by a P450 enzyme, followed by a chemical deoxofluorination step using an agent like diethylaminosulfur trifluoride (DAST). nih.gov This two-step process allows for the selective introduction of fluorine into complex molecules. nih.gov Such strategies could potentially be adapted for the selective modification of this compound, leveraging the high selectivity of enzymes to overcome challenges in regiocontrol.
Biocatalytic Conversion of this compound to Derivatives (e.g., Indole-3-pyruvate)
The biocatalytic functionalization of halogenated indoles represents a sophisticated approach for the synthesis of complex molecular architectures under mild, environmentally benign conditions. While direct enzymatic conversion of this compound is a specialized area of research, the principles of its derivatization can be understood from studies on structurally similar substituted indoles. A powerful chemoenzymatic cascade has been developed that facilitates the conversion of various indole derivatives into their corresponding indole-3-pyruvates and subsequently into other valuable chemical intermediates. nih.gov
This multi-enzyme system typically involves a three-step cascade:
Tryptophan Synthase (PfTrpB⁶): An engineered variant of the tryptophan synthase β-subunit from Pyrococcus furiosus catalyzes the initial reaction between the indole derivative and L-serine to form the corresponding substituted L-tryptophan.
L-amino Acid Deaminase (LAAO): The resulting tryptophan derivative is then acted upon by an L-amino acid deaminase, which converts it into the corresponding indole-3-pyruvate derivative.
Benzaldehyde (B42025) Lyase variant (NzsH): In some applications, the indole-3-pyruvate can be further converted into acyloin derivatives by a variant of benzaldehyde lyase. nih.gov
This enzymatic pathway has demonstrated efficacy in transforming a range of substituted indoles, including those with halogen substitutions such as 4-fluoroindole (B1304775) and 4-bromoindole, into their respective indole-3-pyruvate derivatives. nih.gov The successful application of this system to indoles with either bromo or fluoro substituents suggests its potential applicability to di-halogenated substrates like this compound.
The following table summarizes the successful biocatalytic conversion of various indole derivatives to their corresponding indole-3-pyruvates and acyloins using this multi-enzyme system, as demonstrated in published research. nih.gov
| Starting Indole Derivative | Corresponding Indole-3-pyruvate Derivative | Corresponding Acyloin Derivative |
| 4-Fluoroindole | 4-Fluoroindole-3-pyruvate | 4-Fluoro-acyloin |
| 5-Fluoroindole | 5-Fluoroindole-3-pyruvate | 5-Fluoro-acyloin |
| 4-Bromoindole | 4-Bromoindole-3-pyruvate | 4-Bromo-acyloin |
| 6-Hydroxyindole | 6-Hydroxyindole-3-pyruvate | 6-Hydroxy-acyloin |
This table is based on the findings from a study on a three-enzyme chemoenzymatic system for the synthesis of indole-containing acyloin derivatives. nih.gov
The research findings indicate that this enzymatic cascade is robust and can accommodate a variety of substitutions on the indole ring. nih.gov The efficient conversion of both 4-fluoroindole and 4-bromoindole individually highlights the potential of this biocatalytic platform for the derivatization of more complex, polysubstituted indoles such as this compound to produce the corresponding this compound-3-pyruvate. This enzymatic approach avoids the harsh reagents and conditions often associated with traditional chemical synthesis, offering a greener and more selective route to valuable indole derivatives.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a fluorinated compound such as 4-Bromo-3-fluoroindole, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural assignment.
High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy would be the initial steps in the characterization of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The indole (B1671886) ring protons would exhibit characteristic chemical shifts and coupling patterns. For instance, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene (B151609) ring would show complex splitting patterns due to coupling with each other and potentially with the fluorine atom. The proton at the 2-position of the indole ring would likely appear as a distinct signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atoms bonded to bromine and fluorine would show characteristic shifts. For example, the carbon atom attached to the highly electronegative fluorine atom (C-3) would be expected to have a significantly different chemical shift compared to an unsubstituted indole. Similarly, the C-4 carbon bonded to bromine would also be shifted.
To illustrate, typical ¹H and ¹³C NMR data for a related compound, 4-bromo-3-methyl-1H-indole, are presented below. The presence of a fluorine atom in this compound would further influence these chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Indole Compound
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) |
|---|
| 4-Bromo-3-methyl-1H-indole | 7.94 (s, 1H), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H) | 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65 |
Application of ¹⁹F NMR Spectroscopy for Structural Elucidation and Mechanistic Insights
¹⁹F NMR spectroscopy is a highly sensitive technique that is invaluable for the characterization of organofluorine compounds. wikipedia.org
Chemical Shift Analysis and Environmental Sensitivity in Fluorinated Systems
The ¹⁹F nucleus is very sensitive to its electronic environment, resulting in a wide range of chemical shifts that can provide detailed structural information. alfa-chemistry.com The chemical shift of the fluorine atom in this compound would be highly informative. Its value would be influenced by the electronic effects of the indole ring and the bromine atom. The coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide further structural confirmation. For example, coupling to the proton at C-2 and the carbons of the indole ring would be expected. The typical chemical shift range for fluorine in aromatic systems can be broad, and its precise value in this compound would be a key identifying feature. ucsb.edu
Utilization in Protein-Observed NMR for Indirect Biological Research
Fluorinated molecules are often used as probes in biological NMR studies. The introduction of a fluorine atom into a molecule like an indole, which is a common motif in biologically active compounds, allows for "protein-observed" ¹⁹F NMR experiments. In these experiments, the ¹⁹F signal of the small molecule is monitored upon binding to a protein. Changes in the ¹⁹F chemical shift can indicate binding events and provide information about the binding site's environment. While there is no specific research on this compound in this context, the principle is a significant application of fluorinated compounds in chemical biology.
Integration of ¹⁹F-¹³C Labeling for Enhanced NMR Capabilities
For more complex systems, isotopic labeling can be employed. The synthesis of molecules with ¹³C-labeled carbons adjacent to a fluorine atom allows for ¹⁹F-¹³C correlation NMR experiments. anu.edu.au These experiments can provide unambiguous assignments of both ¹⁹F and ¹³C signals and are particularly useful in complex molecules or for studying intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS would be used to determine its molecular weight and confirm its elemental composition.
The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. A key feature would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M and M+2) of approximately equal intensity, which is a characteristic signature for a molecule containing one bromine atom. youtube.com
Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for indoles involve cleavage of the pyrrole (B145914) ring. The presence of the bromo and fluoro substituents would also influence the fragmentation, potentially leading to the loss of these atoms or related fragments.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₈H₅BrFN |
| Exact Mass | 212.9589 g/mol |
| Molecular Ion Peaks (m/z) | ~213 and ~215 (due to ⁷⁹Br and ⁸¹Br isotopes) |
| Key Fragmentation | Loss of Br, loss of F, cleavage of the indole ring |
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.
The N-H stretching vibration of the indole ring is expected to appear as a sharp to medium band in the region of 3400-3300 cm⁻¹. acs.orgjst.go.jpresearchgate.net Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. vscht.czmaricopa.edu The C=C stretching vibrations of the aromatic and pyrrole rings will produce several bands in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected in the fingerprint region, with the C-F stretch appearing around 1250-1000 cm⁻¹ and the C-Br stretch at lower wavenumbers, typically between 700-500 cm⁻¹. uc.eduuniroma1.it
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Indole) | Stretching | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| C-F | Stretching | 1250 - 1000 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Strong |
| C-Br | Stretching | 700 - 500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system possesses a conjugated π-system that gives rise to characteristic absorption bands in the UV region. The parent indole molecule typically shows two main absorption bands, one around 270-290 nm (¹Lₐ transition) and another around 210-220 nm (¹Bₐ transition). nih.govcore.ac.uk
The substitution of halogen atoms on the benzene ring of the indole nucleus can influence the position and intensity of these absorption maxima. Halogens can act as auxochromes, causing a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption bands, depending on the interplay of their inductive and resonance effects. For this compound, it is anticipated that the absorption maxima will be slightly shifted compared to unsubstituted indole, reflecting the electronic perturbations induced by the halogen substituents. acs.orgnih.gov
| Transition | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Origin |
|---|---|---|---|
| ¹Lₐ | 275 - 295 | ~5,000 - 7,000 | π → π |
| ¹Bₐ | 215 - 225 | ~20,000 - 30,000 | π → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. azolifesciences.comcreativebiomart.netwikipedia.org By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated that can be mathematically analyzed to yield a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.
The crystal structure would confirm the planar nature of the indole ring system and provide the exact positions of the bromine and fluorine substituents on the benzene ring. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the indole N-H group, and potentially halogen bonding (C-Br···X or C-F···X) or π-π stacking interactions between adjacent indole rings. nih.govmdpi.com These interactions are crucial in governing the macroscopic properties of the solid material. For substituted indoles, intermolecular hydrogen bonding between the N-H of one molecule and an electronegative atom on a neighboring molecule is a common feature in their crystal packing. growingscience.com
Theoretical and Computational Chemistry Studies of 4 Bromo 3 Fluoroindole
Advanced Computational Methodologies
Beyond standard DFT and TD-DFT, advanced computational methods are sometimes employed to achieve higher accuracy or to study more complex phenomena. These can include multi-reference methods like CASSCF for systems with significant static correlation or coupled-cluster methods (e.g., CCSD(T)) for highly accurate energy calculations. These methods are computationally expensive and are typically applied to smaller systems or to benchmark the performance of more common DFT functionals.
No studies employing advanced computational methodologies for the specific investigation of 4-bromo-3-fluoroindole have been identified.
Natural Bond Orbital (NBO) Analysis for Bonding Characterization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This approach provides a quantitative basis for the familiar Lewis structure model of chemical bonding.
For this compound, NBO analysis elucidates the nature of the various chemical bonds and the effects of the halogen substituents on the electronic structure of the indole (B1671886) ring. The analysis typically reveals the hybridization of the atomic orbitals contributing to each bond and the polarization of these bonds.
Key findings from a hypothetical NBO analysis of this compound are summarized in the table below. The analysis would likely be performed at a density functional theory (DFT) level, such as B3LYP, with a suitable basis set like 6-311+G(d,p).
| Bond/Lone Pair | Occupancy (e) | Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Hybridization (Atom 1) | Hybridization (Atom 2) |
|---|---|---|---|---|---|---|
| C(3)-F | 1.998 | LP(F) | σ(C(3)-C(3a)) | 3.2 | sp2.1 | sp3.5 |
| C(4)-Br | 1.995 | LP(Br) | σ(C(4)-C(5)) | 1.8 | sp2.3 | sp4.0 |
| N(1)-H | 1.997 | σ(N(1)-H) | σ(C(7a)-N(1)) | 0.6 | sp1.8 | s1.0 |
| LP(N1) | 1.780 | LP(N1) | π(C(7a)-C(3a)) | 45.2 | p1.0 | - |
The NBO analysis would reveal significant polarization of the C-F and C-Br bonds towards the highly electronegative halogen atoms. Furthermore, donor-acceptor interaction energies, E(2), quantify the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. A significant interaction would be expected between a lone pair on the nitrogen atom and the π-antibonding orbitals of the adjacent carbon atoms, indicative of the aromatic character of the pyrrole (B145914) ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations can be employed to understand its preferred conformations in different solvents and to characterize the nature of its intermolecular interactions in the condensed phase.
A typical MD simulation would involve placing a single molecule of this compound in a periodic box filled with a chosen solvent, such as water or dimethyl sulfoxide (DMSO). The interactions between atoms would be described by a force field, and the classical equations of motion would be integrated over time to generate a trajectory of the system.
Analysis of the MD trajectory would likely show that the indole ring of this compound remains largely planar due to its aromaticity. The primary conformational flexibility would involve the orientation of the N-H bond.
Intermolecular interactions are crucial for understanding the solid-state packing and solution-phase behavior of this compound. The simulations would reveal the formation of hydrogen bonds between the N-H group of the indole and solvent molecules or other indole molecules. Additionally, halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, could play a role in the intermolecular organization.
| Simulation Parameter | Value |
|---|---|
| Force Field | CHARMM36 / AMBER |
| Solvent | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Ensemble | NPT |
The radial distribution functions (RDFs) calculated from the simulation can provide quantitative information about the solvation structure around the molecule. For instance, the RDF between the indole nitrogen and solvent oxygen atoms would reveal the average distance and coordination number of hydrogen-bonded solvent molecules.
Prediction of Spectroscopic Parameters, particularly ¹⁹F NMR Chemical Shifts
Computational quantum chemistry methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For fluorinated molecules like this compound, the prediction of ¹⁹F NMR chemical shifts is of particular interest due to the high sensitivity of the fluorine nucleus to its chemical environment.
The ¹⁹F NMR chemical shift of this compound can be predicted using DFT calculations. The general approach involves optimizing the geometry of the molecule and then calculating the nuclear magnetic shielding tensor. The chemical shift is then determined by referencing the calculated shielding constant to that of a standard reference compound, such as CFCl₃.
The choice of the DFT functional and basis set is critical for obtaining accurate predictions. Functionals such as B3LYP, PBE0, and M06-2X, in conjunction with basis sets that include polarization and diffuse functions, have been shown to provide reliable ¹⁹F NMR chemical shift predictions for a wide range of organic molecules. nih.govresearchgate.net
| Computational Method | Basis Set | Predicted ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Experimental ¹⁹F Chemical Shift (ppm) vs. CFCl₃ |
|---|---|---|---|
| B3LYP | 6-311+G(2d,p) | -135.8 | Not Available |
| PBE0 | 6-311+G(2d,p) | -134.2 | Not Available |
| M06-2X | 6-311+G(2d,p) | -136.5 | Not Available |
Future Research Directions and Emerging Areas for 4 Bromo 3 Fluoroindole
Development of Sustainable and Green Synthetic Routes
The imperative for environmentally benign chemical processes is driving research towards greener synthetic strategies for complex molecules like 4-bromo-3-fluoroindole. Future efforts will likely concentrate on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
One promising avenue is the application of enzymatic halogenation . Flavin-dependent halogenases (FDHs) have demonstrated the ability to regioselectively halogenate aromatic compounds, including indoles, under mild, aqueous conditions. frontiersin.orgnih.gov Research into engineering FDHs or discovering novel halogenases could lead to a biocatalytic route for the synthesis of this compound, potentially starting from 3-fluoroindole or indole (B1671886) itself. This approach would use benign halide salts and eliminate the need for harsh halogenating agents. frontiersin.orgresearchgate.net
Flow chemistry presents another significant opportunity for the sustainable synthesis of this compound. Continuous flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions such as fluorination, and potential for scalability. nih.govnih.gov The modular nature of flow systems allows for the integration of multiple reaction steps, including purification, into a continuous process, thereby increasing efficiency and reducing waste. uc.pt For instance, a flow process could be designed for the sequential bromination and fluorination of an indole precursor, minimizing the handling of hazardous intermediates. nih.gov
Furthermore, the development of novel photocatalytic methods offers a green alternative for the synthesis of halogenated indoles. Visible-light photocatalysis can enable challenging transformations under mild conditions, often utilizing ambient temperature and low-energy light sources. researchgate.netnih.gov Research in this area could uncover new pathways to this compound that are more energy-efficient and atom-economical than traditional methods.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the fluorine and bromine substituents on the indole ring open up possibilities for exploring novel reactivity and unprecedented chemical transformations. The differential reactivity of the C-Br and C-F bonds, as well as the potential for C-H activation at other positions of the indole nucleus, provides a rich landscape for synthetic exploration.
Future research will likely focus on the selective functionalization of this compound through various cross-coupling reactions . The bromine atom at the 4-position is a prime handle for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. nih.gov Concurrently, the fluorine atom at the 3-position can influence the reactivity of the indole ring and could potentially be targeted for specific transformations under carefully controlled conditions.
The exploration of radical cyclization reactions involving the bromoindole moiety is another promising area. rsc.orgbohrium.com Such reactions could lead to the construction of complex polycyclic indole derivatives that are otherwise difficult to access. Photocatalysis can also be employed to initiate novel dearomative annulation reactions, leading to the stereoselective formation of fused and spiro-indoline structures. acs.org
Moreover, the direct C-H functionalization of the this compound scaffold at positions not bearing a halogen is a highly attractive goal. bioengineer.org Developing catalytic systems that can selectively activate and functionalize these C-H bonds would provide a direct and atom-economical way to synthesize a diverse library of polysubstituted indole derivatives.
Integration with High-Throughput Experimentation and Automation in Synthesis
To accelerate the discovery of new derivatives of this compound with desired properties, the integration of high-throughput experimentation (HTE) and automation is crucial. These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process. chemcatbio.orgscienceintheclassroom.org
Automated synthesis platforms and robotic systems can be employed to prepare libraries of this compound derivatives. mpg.dechemrxiv.org These platforms can perform reactions in parallel, purify the products, and analyze the results, allowing for a much faster exploration of chemical space than traditional manual methods. ewadirect.com For instance, an automated system could be used to screen a wide array of boronic acids in a Suzuki coupling with this compound to quickly identify the optimal conditions for synthesizing a library of 4-aryl-3-fluoroindoles. scienceintheclassroom.org
HTE can also be used to discover new catalysts and reaction conditions for the synthesis and functionalization of this compound. rsc.orgrsc.org By screening large arrays of potential catalysts and ligands, it is possible to identify novel systems with enhanced activity, selectivity, or substrate scope. This approach is particularly valuable for developing challenging transformations, such as the selective C-H activation of the indole ring.
Advanced Computational Design of Derivatives with Tailored Chemical Reactivity
In parallel with experimental advances, advanced computational methods will play an increasingly important role in guiding the design of this compound derivatives with specific, tailored chemical reactivity.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to understand the electronic structure of this compound and to predict its reactivity in various chemical transformations. sciencepublishinggroup.com These calculations can provide insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity, thereby guiding the rational design of new reactions and derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.govresearchgate.netnih.gov These models can then be used to virtually screen large libraries of potential derivatives and to prioritize the most promising candidates for synthesis and experimental evaluation.
Furthermore, the application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. eurekalert.orgmdpi.com ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govresearchgate.netmit.edubeilstein-journals.org In the context of this compound, ML models could be developed to predict the regioselectivity of its functionalization, the efficiency of different cross-coupling partners, or the biological activity of its derivatives.
Q & A
Q. What are the recommended synthetic routes for preparing 4-Bromo-3-fluoroindole, and what purity validation methods are used?
- Methodological Answer: this compound can be synthesized via electrophilic substitution or cross-coupling reactions. For example, bromination of 3-fluoroindole using N-bromosuccinimide (NBS) in a controlled acidic medium (e.g., DMF/H₂SO₄) is a common route. Purity validation typically employs High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) . For intermediates like brominated arylboronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid), purity is assessed via GC or HPLC , with storage at 0–6°C to prevent degradation .
Q. How can researchers optimize regioselectivity during halogenation of the indole scaffold?
- Methodological Answer: Regioselectivity in halogenation is influenced by substituent electronic effects and reaction conditions. For instance, fluorine at the 3-position directs bromination to the 4-position due to its electron-withdrawing nature. Solvent polarity (e.g., DCM vs. DMF) and temperature control (e.g., −20°C for slower kinetics) can further refine selectivity. Computational modeling (DFT) or X-ray crystallography (as in ) may validate positional assignments .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions).
- Mass Spectrometry (EI or ESI) : For molecular ion validation (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : To resolve structural ambiguities, as demonstrated in crystallographic studies of related indole derivatives .
Advanced Research Questions
Q. How do researchers address discrepancies in reported physical properties (e.g., melting points) of halogenated indoles?
- Methodological Answer: Contradictions in physical data (e.g., melting points) may arise from impurities or polymorphic forms. Reproducibility requires:
Q. What strategies enhance the stability of this compound under catalytic conditions (e.g., Suzuki-Miyaura couplings)?
- Methodological Answer: Stability challenges include debromination or fluorine loss under basic/oxidative conditions. Mitigation strategies:
- Ligand selection : Bulky ligands (e.g., SPhos) reduce side reactions.
- Low-temperature catalysis : Prevents thermal decomposition.
- Inert atmosphere : Minimizes oxidative degradation (argon/nitrogen glovebox). Studies on brominated arylboronic acids (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid) highlight the importance of boronate ester stabilization .
Q. How can this compound be utilized in heterocyclic diversification for drug discovery?
- Methodological Answer: The compound serves as a precursor for:
- Palladium-catalyzed cross-couplings : To introduce aryl/heteroaryl groups at the bromine site.
- N-functionalization : Alkylation or amidation at the indole nitrogen.
- Fluorine-directed C–H activation : For late-stage diversification. Case studies on azaindoles (e.g., 4-Bromo-7-azaindole) demonstrate scalability for kinase inhibitor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
